Faster Cure Kinetics vs. 4,4′-DDS
In the widely used diglycidyl ether of bisphenol A (DGEBA) epoxy resin, 3,3′-DDS initiates cure at a lower temperature and exhibits a higher reactivity than 4,4′-DDS. The activation energy for the curing reaction is lower for the 3,3′-DDS system, and the overall curing rate is faster [1]. This difference in reactivity is also reflected in a higher degree of cure achieved under identical thermal schedules, as determined by size exclusion chromatography and viscosity measurements [2].
| Evidence Dimension | Reactivity and Cure Kinetics |
|---|---|
| Target Compound Data | Lower curing initiation temperature; faster curing rate; higher degree of cure; activation energy < 4,4′-DDS system |
| Comparator Or Baseline | 4,4′-Diaminodiphenyl sulfone (4,4′-DDS) |
| Quantified Difference | Reactivity order: 4,4′-DDS < 3,3′-DDS. Adjustable parameter λ in Di Benedetto‘s equation: ~0.6 for 3,3′-DDS vs. ~0.4 for 4,4′-DDS. |
| Conditions | DGEBA epoxy resin; DSC, SEC, and viscosity analysis |
Why This Matters
Faster cure kinetics and a lower activation energy can shorten manufacturing cycle times and reduce energy consumption in composite part production.
- [1] Lee, M., Kwon, W., & Jeong, E. (2018). Effect of Stereoisomeric Structures of Curing Agents on Curing Behaviors, Thermal and Mechanical Properties of Epoxy Resins. Polymer(Korea), 42(5), 785–792. View Source
- [2] Grillet, A. C., Galy, J., Pascault, J. P., & Bardin, I. (1989). Effects of the structure of the aromatic curing agent on the cure kinetics of epoxy networks. Polymer, 30(11), 2094–2103. View Source
